molecular formula C14H17F3O2 B7992032 2'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone

2'-Methyl-4'-iso-pentoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7992032
M. Wt: 274.28 g/mol
InChI Key: JONWOOYKBULOQL-UHFFFAOYSA-N
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Description

2’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an acetophenone backbone. This compound is known for its high reactivity and selectivity, making it valuable in various chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with 2-methyl-4-iso-pentanol under acidic or basic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or a base like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

2’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound’s reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes transition states and intermediates during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone: Unique due to its trifluoromethyl group.

    2’-Methyl-4’-iso-pentoxy-acetophenone: Lacks the trifluoromethyl group, resulting in different reactivity and selectivity.

    4’-iso-Pentoxy-2,2,2-trifluoroacetophenone: Similar structure but lacks the methyl group, affecting its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 2’-Methyl-4’-iso-pentoxy-2,2,2-trifluoroacetophenone imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-4-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O2/c1-9(2)6-7-19-11-4-5-12(10(3)8-11)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONWOOYKBULOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC(C)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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